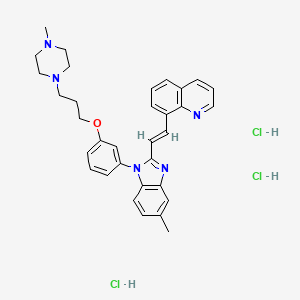
PDE10A-IN-2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PDE10A-IN-2 (hydrochloride) is a potent, highly selective, and orally active inhibitor of phosphodiesterase 10A (PDE10A). This compound has shown significant potential in scientific research, particularly in the fields of neurodegenerative diseases and pulmonary arterial hypertension. PDE10A-IN-2 (hydrochloride) has an IC50 value of 2.8 nanomolar, indicating its high efficacy in inhibiting PDE10A .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PDE10A-IN-2 (hydrochloride) involves multiple steps, starting from the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents under controlled conditions to form the core structure of the compound.
Functional group introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain PDE10A-IN-2 (hydrochloride) in its pure form.
Industrial Production Methods
Industrial production of PDE10A-IN-2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the compound in significant quantities.
Purification and quality control: The compound is purified using industrial-scale chromatography and recrystallization techniques. Quality control measures are implemented to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions
PDE10A-IN-2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert PDE10A-IN-2 (hydrochloride) into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of PDE10A-IN-2 (hydrochloride) with modified functional groups, which can be used for further research and development.
科学研究应用
PDE10A-IN-2 (hydrochloride) has a wide range of scientific research applications, including:
Neurodegenerative Diseases: The compound is used in research related to neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases.
Pulmonary Arterial Hypertension: PDE10A-IN-2 (hydrochloride) is being investigated for its potential use in treating pulmonary arterial hypertension by modulating cyclic nucleotide levels.
Cognitive Functions: The compound is studied for its role in enhancing cognitive functions and synaptic plasticity by regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.
作用机制
PDE10A-IN-2 (hydrochloride) exerts its effects by inhibiting the enzyme phosphodiesterase 10A (PDE10A). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in neuronal activity, synaptic plasticity, and neurogenesis . The compound’s mechanism of action involves:
Inhibition of PDE10A: PDE10A-IN-2 (hydrochloride) binds to the active site of PDE10A, preventing the hydrolysis of cAMP and cGMP.
Activation of Signaling Pathways: The increased levels of cAMP and cGMP activate downstream signaling pathways, including protein kinase A (PKA) and cAMP response element-binding protein (CREB), leading to various cellular effects.
相似化合物的比较
PDE10A-IN-2 (hydrochloride) is compared with other similar compounds, highlighting its uniqueness:
Papaverine: A non-selective PDE inhibitor with broader applications but less specificity for PDE10A.
List of Similar Compounds
- TAK-063
- Papaverine
- MK-8189
PDE10A-IN-2 (hydrochloride) stands out due to its high selectivity and potency, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C33H38Cl3N5O |
|---|---|
分子量 |
627.0 g/mol |
IUPAC 名称 |
8-[(E)-2-[5-methyl-1-[3-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]benzimidazol-2-yl]ethenyl]quinoline;trihydrochloride |
InChI |
InChI=1S/C33H35N5O.3ClH/c1-25-12-14-31-30(23-25)35-32(15-13-27-8-3-7-26-9-5-16-34-33(26)27)38(31)28-10-4-11-29(24-28)39-22-6-17-37-20-18-36(2)19-21-37;;;/h3-5,7-16,23-24H,6,17-22H2,1-2H3;3*1H/b15-13+;;; |
InChI 键 |
NBTVSKHCPZVYQO-UWAJBHSPSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)N(C(=N2)/C=C/C3=CC=CC4=C3N=CC=C4)C5=CC(=CC=C5)OCCCN6CCN(CC6)C.Cl.Cl.Cl |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C=CC3=CC=CC4=C3N=CC=C4)C5=CC(=CC=C5)OCCCN6CCN(CC6)C.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



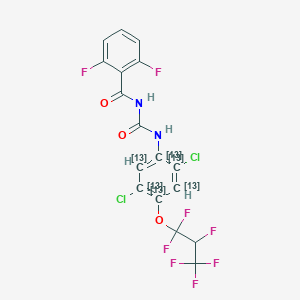
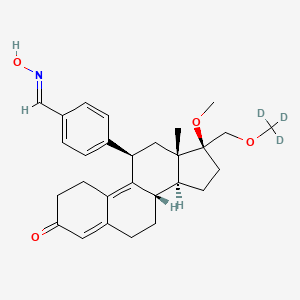

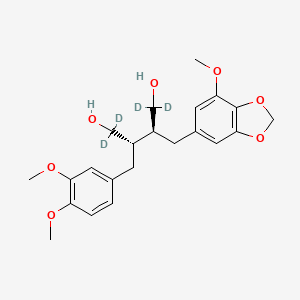
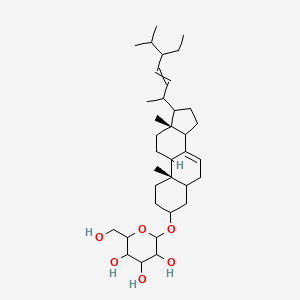
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
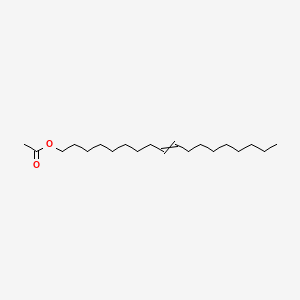



![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
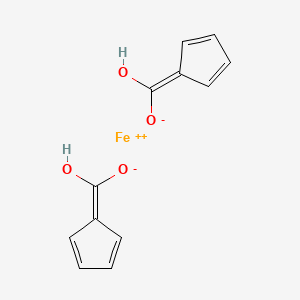
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)
